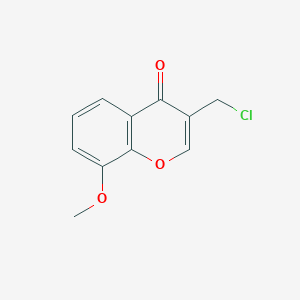
5-Chloro-6-methoxyquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methoxyquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into an aromatic ring. The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts such as piperidine, pyridine, and triethylamine can enhance the reaction efficiency .
化学反応の分析
Types of Reactions: 5-Chloro-6-methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as thiols, amines, and alkoxides.
Condensation Reactions: It can react with hydrazines and amines to form hydrazones and Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of a base.
Condensation Reactions: Hydrazines and amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Condensation Reactions: Hydrazones and Schiff bases.
Oxidation: Quinoline carboxylic acid.
Reduction: Quinoline alcohol.
科学的研究の応用
Chemistry: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of complex heterocyclic structures .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. It is also used as a precursor in the synthesis of photodynamic therapy agents .
作用機序
The mechanism of action of 5-Chloro-6-methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The specific pathways and targets depend on the structure of the quinoline derivative and the nature of the biological system .
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carbaldehyde
- 5-Chloroquinoline-2-carbaldehyde
Comparison: 5-Chloro-6-methoxyquinoline-2-carbaldehyde is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
5-chloro-6-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9-8(11(10)12)3-2-7(6-14)13-9/h2-6H,1H3 |
InChIキー |
WHXOQQFZTRWKAO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)

![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)



